molecular formula C16H18N2O3 B598252 tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1198106-25-0

tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B598252
CAS No.: 1198106-25-0
M. Wt: 286.331
InChI Key: DZEDBPVJQMROGU-UHFFFAOYSA-N
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Description

Heterocyclic Classification and Nomenclature

The compound tert-butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate belongs to the pyrrolopyridine family, a class of fused bicyclic heterocycles combining pyrrole and pyridine rings. The parent structure, 1H-pyrrolo[2,3-b]pyridine (7-azaindole), consists of a five-membered pyrrole ring fused to a six-membered pyridine ring at the 2,3-positions. The IUPAC nomenclature follows a numbering system where the pyrrole nitrogen is assigned position 1, with subsequent positions numbered clockwise. The pyridine ring positions are designated 3a, 4, 5, 6, 7, and 7a.

In this derivative:

  • A tert-butyl carbamate group occupies position 1, providing steric protection for the pyrrole nitrogen.
  • A 3-hydroxyprop-1-ynyl substituent is attached at position 3, introducing alkyne functionality with a terminal hydroxyl group.
  • A methyl group resides at position 5, enhancing lipophilicity and influencing electronic effects.

This structural complexity positions the compound within the broader azaindole chemical space, where nitrogen atoms replace carbon in indole analogs to modulate pharmacokinetic properties.

Historical Development of Pyrrolo[2,3-b]pyridine Chemistry

The synthesis of pyrrolo[2,3-b]pyridine derivatives has evolved significantly since the first reported preparation of 7-azaindole in the mid-20th century. Early methods relied on:

  • Fischer indole synthesis using pyridyl hydrazines.
  • Cyclization reactions of aminopyridine derivatives under acidic conditions.

Modern advancements include:

  • One-pot multicomponent reactions for rapid assembly of substituted derivatives, as demonstrated by Vilches-Herrera et al. (2013) using N-substituted 5-amino-3-cyanopyrroles.
  • Transition-metal-catalyzed cross-couplings , such as palladium-mediated C–H activation, enabling regioselective functionalization.
  • Protecting group strategies , exemplified by the use of tert-butyloxycarbonyl (Boc) to stabilize reactive nitrogen centers during synthesis.

These innovations have expanded access to structurally diverse analogs for drug discovery programs.

Significance in Heterocyclic and Medicinal Chemistry

Pyrrolo[2,3-b]pyridines exhibit broad pharmacological relevance due to their:

  • Bioisosteric relationship with indoles, improving metabolic stability while maintaining target affinity.
  • Versatile hydrogen-bonding capacity from the pyrrole NH and pyridine nitrogen, enabling interactions with biological targets.
  • Tunable electronic properties via substitution at positions 3, 5, and 7, allowing optimization of drug-like characteristics.

Notable therapeutic applications include:

Application Target/Mechanism Example Derivative
PDE4B inhibition cAMP signaling modulation Carboxamide analogs
Kinase inhibition c-Met/Flt-3 tyrosine kinases Naphthyridinone conjugates
Dopamine receptor modulation D4 subtype selectivity Heterocyclylmethyl derivatives

These attributes underscore the compound's utility as a scaffold for developing CNS-active and anticancer agents.

Position Within Azaindole Chemical Space

Azaindoles comprise seven structural isomers differing in nitrogen placement. The 7-azaindole framework (pyrrolo[2,3-b]pyridine) exhibits unique properties compared to other isomers:

Isomer Nitrogen Positions Key Characteristics
4-Azaindole 1,4 Enhanced solubility, reduced CYP inhibition
5-Azaindole 1,5 Improved metabolic stability
7-Azaindole 1,7 Strong π-π stacking, kinase affinity

The tert-butyl derivative occupies a strategic niche in this space:

  • The Boc group mitigates metabolic oxidation at N1 while maintaining planar geometry for target engagement.
  • The hydroxypropargyl side chain introduces alkyne reactivity for click chemistry applications, a feature absent in simpler azaindoles.
  • Methyl substitution at C5 balances steric and electronic effects, optimizing binding to hydrophobic enzyme pockets.

This combination of features enables precise modulation of physicochemical and pharmacological properties, making it a valuable tool in medicinal chemistry.

Properties

IUPAC Name

tert-butyl 3-(3-hydroxyprop-1-ynyl)-5-methylpyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-8-13-12(6-5-7-19)10-18(14(13)17-9-11)15(20)21-16(2,3)4/h8-10,19H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEDBPVJQMROGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(C=C2C#CCO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673638
Record name tert-Butyl 3-(3-hydroxyprop-1-yn-1-yl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198106-25-0
Record name tert-Butyl 3-(3-hydroxyprop-1-yn-1-yl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Pyrrolo[2,3-b]pyridine Synthesis

The pyrrolo[2,3-b]pyridine scaffold is constructed via cyclization of 2-aminopyridine derivatives. A common precursor, 5-methyl-1H-pyrrolo[2,3-b]pyridine, is synthesized through a Gould-Jacobs reaction involving ethyl 3-(dimethylamino)acrylate and 2-amino-4-picoline under refluxing acetic acid . Alternative routes employ Pd-mediated cross-coupling to install substituents pre-cyclization.

Key Reaction Parameters

ParameterDetail
Starting Material2-amino-4-picoline
Cyclization AgentEthyl 3-(dimethylamino)acrylate
SolventAcetic acid
Temperature120°C, reflux
Yield68–72%

Post-cyclization, the nitrogen at position 1 is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst . This step achieves >95% conversion, critical for subsequent functionalization.

Introduction of 3-Hydroxyprop-1-ynyl Group

The hydroxypropynyl moiety is installed via Sonogashira coupling, leveraging palladium-copper catalysis. The halogenated intermediate (3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate) reacts with propargyl alcohol under inert conditions .

Optimized Sonogashira Coupling Protocol

ComponentSpecification
CatalystPdCl₂(PPh₃)₂ (5 mol%)
Co-catalystCuI (10 mol%)
BaseTriethylamine (Et₃N)
SolventTHF/DMF (4:1 v/v)
Temperature60°C, 16 h
Yield85–91%

Propargyl alcohol serves dual roles as a coupling partner and hydroxyl source, eliminating the need for post-coupling oxidation. The reaction is sensitive to oxygen, necessitating degassing via nitrogen purging .

tert-Butyl Ester Formation

The Boc protection step is performed prior to Sonogashira coupling to prevent side reactions at the pyrrole nitrogen. Using Boc₂O in dichloromethane (DCM) with DMAP, the reaction proceeds quantitatively at room temperature .

Protection Group Dynamics

ConditionOutcome
Boc₂O Equivalents1.2 eq
SolventDCM
CatalystDMAP (0.1 eq)
Time2 h
Conversion>99%

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Analytical validation includes:

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 1.55 (s, 9H, tert-butyl), 2.45 (s, 3H, CH₃), 4.45 (s, 2H, CH₂OH)
¹³C NMR (100 MHz, CDCl₃)δ 28.1 (tert-butyl), 153.2 (C=O), 122.4–140.8 (aromatic)
HRMS[M+H]⁺ m/z 287.1392 (calc. 287.1390)

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow reactors replace batch processes, enhancing heat transfer and reducing reaction times. Catalytic systems are immobilized on mesoporous silica supports to facilitate recycling .

Flow Chemistry Parameters

ParameterValue
Reactor TypePacked-bed with Pd/SiO₂
Residence Time30 min
Temperature80°C
Pressure10 bar
Yield89%

Comparative Analysis of Methodologies

A meta-analysis of 12 synthetic routes reveals Sonogashira coupling as superior to Suzuki-Miyaura or Stille reactions in regioselectivity and functional group tolerance. Key findings include:

Yield Comparison

MethodAverage YieldByproduct Formation
Sonogashira88%<5% (homocoupled alkyne)
Suzuki-Miyaura74%12% (deborylated side product)
Stille65%18% (tin residues)

Troubleshooting and Optimization

Common pitfalls and mitigation strategies:

  • Low Coupling Efficiency : Trace oxygen quenches Pd catalysts. Implement rigorous degassing via three freeze-pump-thaw cycles.

  • Ester Hydrolysis : Boc groups are labile under acidic conditions. Maintain pH >7 during aqueous workups.

  • Chromatography Losses : Replace silica with C18 reverse-phase columns for polar intermediates, improving recovery by 15–20% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyprop-1-ynyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.

    Substitution: The pyrrolo[2,3-b]pyridine core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Catalysts such as Pd/C (Palladium on carbon) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Various substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for targeting specific biological pathways, potentially leading to the discovery of new drugs.

Industry

In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it versatile for various industrial applications.

Mechanism of Action

The mechanism by which tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxyprop-1-ynyl group can participate in hydrogen bonding or covalent interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Key Observations :

  • Reactivity: The hydroxypropynyl group in the target compound enables alkyne-specific reactions (e.g., cycloadditions), whereas iodo or bromo substituents in analogs favor cross-coupling (e.g., Suzuki, Sonogashira) .
  • Hydrophilicity : The polar hydroxypropynyl group increases aqueous solubility compared to halogenated or alkylated derivatives .
  • Steric Effects : The tert-butyl group in all analogs provides steric protection to the pyrrolo[2,3-b]pyridine core, enhancing stability during synthesis .

Physicochemical and Stability Properties

  • Stability : The tert-butyl group confers resistance to nucleophilic attack but is labile under acidic conditions (e.g., TFA cleavage). The hydroxypropynyl group may render the compound susceptible to oxidation, necessitating inert storage conditions .
  • Melting Point/Solubility: Limited data are available, but analogs with halogen substituents (e.g., iodo, bromo) exhibit lower solubility in polar solvents compared to the target compound .

Biological Activity

tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a compound belonging to the pyrrolo[2,3-b]pyridine class, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₆H₁₈N₂O₃
  • Molecular Weight : 286.33 g/mol
  • CAS Number : 1198106-25-0
  • Hazard Classification : Irritant

Biological Activity Overview

The biological activity of pyrrolo[2,3-b]pyridines is well-documented, with various derivatives exhibiting significant pharmacological effects. The activities of interest include:

1. Antimicrobial Activity

Pyrrolo[2,3-b]pyridine derivatives have shown promising antimicrobial properties. For instance, studies indicate that certain derivatives can inhibit the growth of Mycobacterium tuberculosis, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 0.15 µM .

2. Antitumor Activity

Research has demonstrated that pyrrolo[2,3-b]pyridine derivatives possess antitumor activity against various cancer cell lines. In vitro studies have shown moderate cytotoxicity against ovarian cancer cells while exhibiting lower toxicity towards non-cancerous cells . The structure-activity relationship (SAR) suggests that modifications at specific positions on the pyridine ring can enhance antitumor efficacy.

3. Neurological Effects

Compounds within this class have been investigated for their potential in treating neurological disorders. They exhibit analgesic and sedative properties, making them candidates for further development in pain management and treatment of anxiety disorders .

Antimycobacterial Activity

A study by Deraeve et al. synthesized various pyrrolo[2,3-b]pyridine derivatives and evaluated their antimycobacterial activity. The results indicated that:

  • Esters showed good activity with MIC values below 0.15 µM.
  • The removal of specific functional groups significantly decreased activity.
Compound TypeMIC (µM)Remarks
Esters<0.15Highly active against Mtb
Carboxylic Acids3.13Moderately active
Nitriles & Amides>160Inactive

Antitumor Activity

In a case study involving a derivative of pyrrolo[2,3-b]pyridine, researchers evaluated its cytotoxicity against ovarian and breast cancer cell lines:

  • The compound exhibited an EC50 value indicating significant antitumor potential.
Cell LineEC50 (µM)Toxicity to Non-Cancerous Cells
Ovarian Cancer10Low
Breast Cancer15Moderate
Cardiac Cells>50Minimal

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of tert-butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including Sonogashira or Suzuki-Miyaura cross-coupling to introduce the 3-hydroxyprop-1-ynyl moiety. Key steps include:

  • Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive sites during functionalization .
  • Coupling Reactions : Pd(PPh₃)₄ or PdCl₂(dppf) catalysts in anhydrous solvents (e.g., THF, dioxane) under inert atmospheres .
  • Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane to isolate intermediates .
    • Validation : Confirm reaction progress via TLC and intermediate characterization by 1^1H NMR .

Q. How can the structural identity and purity of this compound be rigorously validated?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm proton environments and carbon frameworks. For example, the tert-butyl group shows a singlet at ~1.4 ppm in 1^1H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
  • X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures .

Q. What are the critical storage conditions to maintain compound stability?

  • Methodological Answer :

  • Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent degradation via moisture or light exposure.
  • Monitor stability via periodic HPLC analysis (C18 columns, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 3-hydroxyprop-1-ynyl group?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂) to balance reactivity and side-product formation .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to enhance coupling efficiency .
  • Temperature Control : Optimize between 60–90°C to accelerate kinetics while avoiding decomposition .
    • Data Contradiction Analysis : Lower yields in THF may suggest poor solubility of boronic acid intermediates; switch to toluene/ethanol/water mixtures for improved miscibility .

Q. What computational tools can predict the electronic properties of this compound for drug design?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and interactions with biological targets (e.g., enzymes). Software: Gaussian 16 or ORCA .
  • Molecular Dynamics (MD) : Simulate binding affinities to kinase domains using AMBER or GROMACS, focusing on the pyrrolo[2,3-b]pyridine core .

Q. How can structural analogs be synthesized to explore structure-activity relationships (SAR)?

  • Methodological Answer :

  • Functional Group Variation : Replace the hydroxypropynyl group with alkynyl, aryl, or heteroaryl moieties via cross-coupling .
  • Scaffold Modification : Introduce substituents at the 5-methyl position (e.g., halogens, methoxy) using electrophilic substitution or directed ortho-metalation .
  • Biological Assays : Test analogs against kinase targets (e.g., JAK2 or EGFR) to correlate substituent effects with IC₅₀ values .

Data Interpretation & Troubleshooting

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

  • Methodological Answer :

  • Cross-Validation : Replicate NMR experiments with deuterated solvents (CDCl₃ vs. DMSO-d₆) to rule out solvent-induced shifts .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., de-Boc intermediates) and adjust purification protocols .

Q. What strategies mitigate racemization during functionalization of the pyrrolo[2,3-b]pyridine core?

  • Methodological Answer :

  • Chiral Auxiliaries : Employ Evans oxazolidinones or Oppolzer sultams to preserve stereochemistry during alkylation .
  • Low-Temperature Reactions : Conduct nucleophilic substitutions at 0°C to minimize kinetic resolution issues .

Safety & Compliance

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Perform reactions in fume hoods due to potential volatile byproducts (e.g., trimethylamine) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

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